N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide
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Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the propoxybenzamide moiety. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-propoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or tumor growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone .
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a thiazole ring with a propoxybenzamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-3-12-25-19-7-5-4-6-18(19)20(24)22-13-17-14-26-21(23-17)16-10-8-15(2)9-11-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |
InChI Key |
FBASDWHCXDEGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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